molecular formula C6H16ClNO2Si B6251890 2-amino-3-(trimethylsilyl)propanoic acid hydrochloride CAS No. 18140-16-4

2-amino-3-(trimethylsilyl)propanoic acid hydrochloride

Cat. No.: B6251890
CAS No.: 18140-16-4
M. Wt: 197.7
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Description

2-amino-3-(trimethylsilyl)propanoic acid hydrochloride is a chemical compound that features a trimethylsilyl group attached to a propanoic acid backbone

Properties

CAS No.

18140-16-4

Molecular Formula

C6H16ClNO2Si

Molecular Weight

197.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(trimethylsilyl)propanoic acid hydrochloride typically involves the introduction of the trimethylsilyl group to the propanoic acid backbone. One common method involves the reaction of 2-amino-3-bromopropanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(trimethylsilyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: Oxo derivatives of the amino group.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-3-(trimethylsilyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-(trimethylsilyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical and chemical processes. The amino and carboxylic acid groups can interact with enzymes and receptors, influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(trimethylsilyl)propanoic acid
  • 2-amino-3-(trimethylsilyl)butanoic acid
  • 2-amino-3-(trimethylsilyl)pentanoic acid

Uniqueness

2-amino-3-(trimethylsilyl)propanoic acid hydrochloride is unique due to its specific structural features, including the trimethylsilyl group and the propanoic acid backbone. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

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